molecular formula C23H22N4O2 B12046972 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12046972
M. Wt: 386.4 g/mol
InChI Key: WIAALCXLVWUTHH-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For example, a four-component reaction using nano-eggshell/Ti (IV) as a catalyst has been reported to yield high purity products under mild conditions .

Industrial Production Methods

The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or the pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and propyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-3-9-18-21-20(16-12-7-8-13-19(16)28-2)17(14-24)22(25)29-23(21)27(26-18)15-10-5-4-6-11-15/h4-8,10-13,20H,3,9,25H2,1-2H3

InChI Key

WIAALCXLVWUTHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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